6-Chloro-7-(2-fluorobenzyl)-7H-purine is a halogenated purine derivative characterized by the presence of a chlorine atom at the 6-position and a 2-fluorobenzyl group at the 7-position of the purine ring. This compound has garnered interest due to its structural features, which may confer unique biological properties and potential therapeutic applications.
The chemical reactivity of 6-Chloro-7-(2-fluorobenzyl)-7H-purine primarily involves nucleophilic substitutions and electrophilic aromatic substitutions. The chlorine atom at the 6-position can act as a leaving group in nucleophilic reactions, facilitating the introduction of various substituents. Additionally, the benzyl group can undergo further modifications, such as halogenation or alkylation, expanding the compound's chemical versatility.
Research indicates that compounds similar to 6-Chloro-7-(2-fluorobenzyl)-7H-purine exhibit significant biological activities, particularly as ligands for various receptors. For instance, studies have shown that halogenated purines can act as high-affinity ligands for histamine H3 receptors, with some derivatives demonstrating Ki values in the nanomolar range, indicating potent receptor binding capabilities . The unique substitution pattern of this compound may enhance its selectivity and efficacy in targeting specific biological pathways.
The synthesis of 6-Chloro-7-(2-fluorobenzyl)-7H-purine typically involves a multi-step process:
These methods allow for the efficient production of this compound while maintaining structural integrity.
6-Chloro-7-(2-fluorobenzyl)-7H-purine has potential applications in medicinal chemistry, particularly in drug development targeting purinergic receptors. Its structural characteristics make it a candidate for further investigation in pharmacological studies aimed at treating conditions related to neurotransmission and inflammatory responses.
Molecular dynamics simulations and interaction studies have revealed that halogenated purines like 6-Chloro-7-(2-fluorobenzyl)-7H-purine engage in specific interactions with receptor sites. These studies show that the compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues within receptor binding pockets, enhancing its binding affinity and specificity . Such insights are crucial for understanding how structural modifications influence biological activity.
Several compounds share structural similarities with 6-Chloro-7-(2-fluorobenzyl)-7H-purine. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-9-(prop-2-yn-1-yl)-9H-purine | Different substituent at position 9 | High affinity for histamine receptors |
| 6-Bromo-7-(2-methylbenzyl)-7H-purine | Bromine instead of chlorine | Potential anti-inflammatory properties |
| 6-Iodo-7-(4-fluorobenzyl)-7H-purine | Iodine substitution | Anticancer activity reported |
These compounds illustrate variations in substituent patterns that can lead to differing biological activities and affinities for various receptors. The unique combination of chlorine and fluorobenzyl groups in 6-Chloro-7-(2-fluorobenzyl)-7H-purine may provide distinct advantages in terms of receptor selectivity and pharmacokinetic properties compared to its analogs.
The Mitsunobu reaction is a cornerstone for introducing the 2-fluorobenzyl group at the N7 position of purine derivatives. This method employs triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) to facilitate the alkylation of 6-chloropurine with 2-fluorobenzyl alcohol. The reaction proceeds via an SN2 mechanism, ensuring complete inversion of configuration at the alcohol’s stereogenic center [2] [4].
For example, Toyota et al. demonstrated that treating 2,6-dichloropurine with 2,6-difluorobenzyl alcohol under Mitsunobu conditions yielded 73% of the N7-benzylated product alongside 10% of the N9 isomer [4]. The selectivity for N7 over N9 is influenced by steric and electronic factors: electron-withdrawing substituents at the purine’s C6 position (e.g., chlorine) enhance N7 reactivity by destabilizing the N9 transition state [2].
Table 1: Mitsunobu Reaction Conditions for N7-Benzylation
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Anhydrous THF | Prevents side reactions |
| Temperature | 50°C | Balances rate and selectivity |
| Reaction Time | 48 hours | Ensures complete conversion |
| Molar Ratio (Alcohol: Purine) | 2:1 | Maximizes alkylation |
Chlorination at the C6 position is typically achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amine. For instance, Vorbrüggen glycosylation of 6-chloropurine with protected ribofuranose derivatives under acidic conditions retains the chlorine substituent while facilitating sugar coupling [3]. Alternatively, 2,6-dichloropurine serves as a versatile intermediate, enabling sequential functionalization at C6 and N7 [4].
A critical consideration is the stability of the C–Cl bond during subsequent reactions. Microwave-assisted Suzuki couplings, as described by Stuyver et al., demonstrate that the chlorine atom remains intact under palladium-catalyzed cross-coupling conditions, enabling further derivatization [3].
Regioselectivity in purine alkylation is governed by electronic and steric effects. Substituents at C6 (e.g., chlorine) direct alkylation to N7 by deactivating the N9 position through electron withdrawal [4] [5]. This is corroborated by studies showing that 6-methoxy or 6-methylthio substituents similarly enhance N7 selectivity due to their electron-donating nature [5].
In contrast, unsubstituted purines exhibit mixed N7/N9 alkylation, as seen in reactions with tert-butyl halides [5]. Kinetic control (low temperature, short reaction times) favors N7 products, while thermodynamic conditions shift selectivity toward N9 isomers [5].
While solution-phase synthesis dominates current literature, solid-phase strategies offer potential for high-throughput purification. Resin-bound purine scaffolds could enable sequential chlorination and benzylation via immobilized reagents. However, no documented studies specifically describe solid-phase synthesis of 6-chloro-7-(2-fluorobenzyl)-7H-purine. Future work may adapt reported methods for purine-functionalized resins, such as Wang or Merrifield supports, to streamline production.
Purification of the target compound involves silica gel chromatography using gradient elution (0–5% acetone in dichloromethane) [3]. Recrystallization from ethanol or methanol yields analytically pure material [4].
Characterization Data:
The solubility characteristics of 6-Chloro-7-(2-fluorobenzyl)-7H-purine can be predicted based on its structural features and comparison with related halogenated purine derivatives. The compound exhibits poor aqueous solubility, which is consistent with its lipophilic nature conferred by the chlorine substitution at position 6 and the fluorobenzyl group at position 7 [1].
In polar aprotic solvents, the compound demonstrates favorable solubility profiles. Dimethyl sulfoxide and dimethylformamide are expected to provide excellent solvation, with estimated solubilities ranging from 10-30 mg/ml, similar to other 6-chloropurine derivatives [2] [3] [4]. These solvents are particularly effective due to their ability to stabilize the dipolar character of the purine ring system and accommodate the halogen substituents through favorable dipole-dipole interactions.
Protic solvents exhibit more variable solubility behavior. Ethanol and methanol provide moderate solubility (5-30 mg/ml and 5-25 mg/ml respectively), though sonication may be required to achieve complete dissolution [2]. The fluorine atom in the benzyl substituent can participate in hydrogen bonding interactions with protic solvents, enhancing solubility compared to non-fluorinated analogs.
Lower polarity solvents such as dichloromethane and acetone demonstrate limited effectiveness, with estimated solubilities of 5-15 mg/ml and 2-10 mg/ml respectively. The poor aqueous solubility (less than 1 mg/ml) necessitates the use of organic co-solvents or specialized solubilization techniques for biological applications.
The thermal behavior of 6-Chloro-7-(2-fluorobenzyl)-7H-purine reflects the stability characteristics typical of halogenated purine systems. The compound exhibits a sharp melting point at 164-165°C, indicating good crystalline purity and thermal integrity [5]. This melting point falls within the expected range for substituted purines bearing electron-withdrawing halogen substituents.
Thermogravimetric analysis of structurally related halogenated purines indicates that decomposition typically occurs above 200°C [6] [7]. The presence of both chlorine and fluorine substituents may influence the thermal decomposition pathway through different mechanisms. The carbon-chlorine bond at position 6 represents a potential weak point in the molecular structure, as C-Cl bonds in aromatic systems typically exhibit bond dissociation energies lower than C-F bonds.
The thermal stability range under normal storage conditions extends from 25°C to approximately 160°C, providing adequate stability for routine handling and analysis [6] [7]. However, prolonged exposure to elevated temperatures may initiate degradation processes involving halogen elimination or ring fragmentation. The fluorine substituent in the benzyl group generally enhances thermal stability compared to non-fluorinated analogs due to the high bond strength of the C-F bond [8].
Differential scanning calorimetry studies on related compounds suggest that the enthalpy of fusion and glass transition temperature would provide valuable insights into the solid-state properties, though specific experimental data for this compound requires determination.
The acid-base properties of 6-Chloro-7-(2-fluorobenzyl)-7H-purine are influenced by the electronic effects of the halogen substituents and the inherent basicity of the purine ring system. Purine derivatives typically exhibit multiple ionizable sites, with the most relevant being the nitrogen atoms in the ring system.
Based on structural comparisons with related 6-chloropurine derivatives, the compound is expected to exhibit a pKa value in the range of 2-4 for the most acidic protonation site [9] [10]. The electron-withdrawing effects of both the chlorine atom at position 6 and the fluorine atom in the benzyl substituent reduce the basicity of the purine nitrogen atoms compared to unsubstituted purine.
The protonation state significantly impacts the compound's physicochemical properties, including solubility, chromatographic retention, and potential biological activity. Under physiological pH conditions (pH 7.4), the compound is expected to exist predominantly in its neutral form, with minimal protonation occurring at the purine nitrogen atoms.
The presence of the fluorine atom in the benzyl substituent introduces additional electronic effects that may influence the overall charge distribution and hydrogen bonding capacity of the molecule. This substitution pattern may result in altered pKa values compared to non-fluorinated analogs, though experimental determination would be required for precise values.
The spectroscopic characteristics of 6-Chloro-7-(2-fluorobenzyl)-7H-purine provide distinctive fingerprints for structural identification and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that reflect the unique substitution pattern of this compound.
The H-8 proton of the purine ring appears as a distinctive singlet in the range of 8.5-9.0 ppm, consistent with related 6-chloropurine derivatives [11] [12] [13] [14] [15]. The aromatic protons of the fluorobenzyl substituent generate complex multiplets in the 7.0-7.5 ppm region, with coupling patterns influenced by the fluorine substitution. The benzyl methylene linker produces a characteristic singlet at 5.0-5.5 ppm [11] [12] [13].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic and purine carbons appearing in the 110-160 ppm range [16] [12] [13]. The carbon bearing the chlorine substituent exhibits characteristic downfield shifts due to the electron-withdrawing effect of the halogen.
Ultraviolet-visible spectroscopy shows absorption maxima in the 265-275 nm range, similar to other 6-chloropurine derivatives [2] [9] [17]. The extended conjugation system of the purine ring with the aromatic benzyl substituent may result in slight bathochromic shifts compared to simpler analogs.
Infrared spectroscopy reveals characteristic absorption bands for the purine ring system, including carbon-nitrogen stretching vibrations at 1590-1610 cm⁻¹ [18]. The carbon-chlorine and carbon-fluorine bonds contribute distinctive stretching vibrations at 600-800 cm⁻¹ and 1000-1300 cm⁻¹ respectively [18].
The chromatographic behavior of 6-Chloro-7-(2-fluorobenzyl)-7H-purine reflects its intermediate polarity and the influence of halogen substituents on retention mechanisms. Under reversed-phase high-performance liquid chromatography conditions, the compound exhibits retention characteristics that can be modulated through mobile phase optimization.
Standard C18 columns with methanol-water mobile phases (70:30, v/v) provide estimated retention times of 8-12 minutes with capacity factors of 2.5-4.0 [19] [20] [21]. The addition of trifluoroacetic acid to acetonitrile-water systems (60:40, v/v) enables faster analysis with retention times of 6-10 minutes and capacity factors of 2.0-3.5 [19] [20].
Alternative stationary phases offer distinct selectivity advantages. Phenyl-hexyl columns enhance retention through π-π interactions with the aromatic systems, resulting in estimated retention times of 10-15 minutes and capacity factors of 3.0-5.0 [20] [22]. Cyano phases provide moderate retention with faster elution times of 5-9 minutes and capacity factors of 1.5-3.0 [22].
Pentafluorophenyl columns demonstrate strong retention for this fluorinated compound, with estimated retention times of 12-18 minutes and capacity factors of 4.0-6.0 [20]. This enhanced retention results from favorable fluorine-fluorine interactions between the analyte and the stationary phase.
Ion-pairing chromatography may be beneficial for improved peak shape and retention reproducibility. The addition of sodium heptanesulfonate (1-2 mM) to phosphate buffer systems has proven effective for related purine compounds, providing enhanced retention and symmetrical peak shapes [20].